

Cross-Validation of C₁₄H₁₈BrN₃O₄S₂: A Comparative Guide to its Potential Antibacterial Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₁₄H₁₈BrN₃O₄S₂

Cat. No.: B12618241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial activity of the novel compound (2S)-2-(5-bromothiophene-2-sulfonamido)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide (**C₁₄H₁₈BrN₃O₄S₂**). Due to the limited availability of direct experimental data for this specific molecule, this document focuses on cross-validating its expected activity by comparing it with structurally related compounds known for their antibacterial properties. The information presented herein is intended to support further research and development of this and similar compounds as potential antimicrobial agents.

Hypothetical Activity Profile of C₁₄H₁₈BrN₃O₄S₂

The chemical structure of **C₁₄H₁₈BrN₃O₄S₂** incorporates three key moieties known for their bioactive properties: a sulfonamide, a thiadiazole ring, and a bromothiophene group. Based on the well-documented antibacterial effects of these individual components, it is hypothesized that **C₁₄H₁₈BrN₃O₄S₂** will exhibit inhibitory activity against a range of bacteria.

Key Structural Features and Their Known Activities:

- Sulfonamides:** This class of compounds acts as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. [1][2][3][4] The inhibition of this pathway disrupts bacterial growth and replication. [2][3][5]

- **1,3,4-Thiadiazole Derivatives:** These heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties.^[6]
- **Thiophene Derivatives:** The thiophene ring is a core component of numerous pharmacologically active compounds with diverse biological activities, including antimicrobial effects.

Comparative Analysis of Antibacterial Activity

To contextualize the potential efficacy of **C14H18BrN3O4S2**, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various sulfonamide, thiadiazole, and thiophene derivatives against common Gram-positive and Gram-negative bacteria. The data is compiled from multiple studies and serves as a benchmark for the expected activity of the target compound.

Compound Class	Specific Compound/Derivative	Test Organism	MIC (µg/mL)	Reference
Sulfonamides	Sulfamethoxazole	Escherichia coli	31.25	[7]
Sulfadiazine	Staphylococcus aureus	250	[7]	
4-methyl-N-(2-nitrophenyl) benzenesulfonamide	Escherichia coli	50	[8]	
1,3,4-Thiadiazole Derivatives	5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative	Staphylococcus epidermidis	31.25	
1,3,4-thiadiazole derivative with benzothiazolotriazole	Micrococcus luteus	15.63		
2-amino-1,3,4-thiadiazole derivative	Escherichia coli	1000		
Thiophene Derivatives	Thiophene derivative 7	Pseudomonas aeruginosa	N/A (More potent than gentamicin)	[9]
Thiophene derivative 4	Colistin-Resistant Acinetobacter baumannii	16-32	[10]	
Thiophene derivative 8	Colistin-Resistant Escherichia coli	8-32	[10]	

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Test compound (e.g., **C14H18BrN3O4S2**)
- Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)
- Sterile petri dishes and saline solution

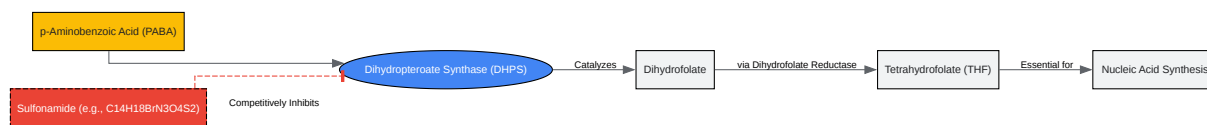
Procedure:

- Inoculum Preparation:
 - From a pure overnight culture, select 3-4 colonies and suspend them in saline.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Compound Dilution:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest desired test concentration.
- Dispense 100 μ L of sterile MHB into all wells of a 96-well plate.
- Add 100 μ L of the concentrated compound solution to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 μ L from the tenth column.
- Column 11 serves as the growth control (inoculum without compound), and column 12 is the sterility control (MHB only).
- Inoculation and Incubation:
 - Add 100 μ L of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 μ L.
 - Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the plates for turbidity.
 - The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
 - For quantitative analysis, the optical density at 600 nm (OD600) can be measured using a plate reader.

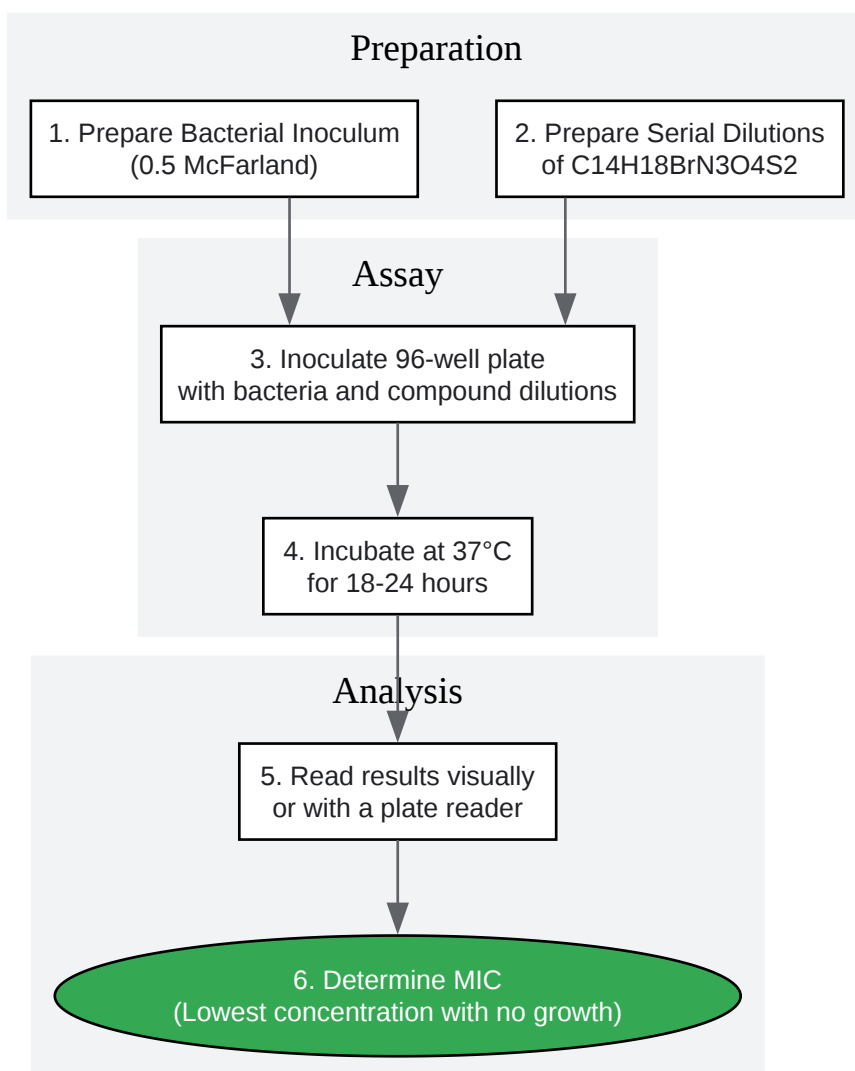
Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the underlying principles of the hypothesized activity and the experimental design, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Sulfonamide Mechanism of Action.



[Click to download full resolution via product page](#)

Caption: Broth Microdilution Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- To cite this document: BenchChem. [Cross-Validation of C₁₄H₁₈BrN₃O₄S₂: A Comparative Guide to its Potential Antibacterial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12618241#cross-validation-of-c14h18brn3o4s2-activity-in-different-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com